molecular formula C12H12N2O3 B1659892 Benzyl 3-oxo-2,4-diazabicyclo[3.1.0]hexane-2-carboxylate CAS No. 68982-22-9

Benzyl 3-oxo-2,4-diazabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B1659892
CAS No.: 68982-22-9
M. Wt: 232.23 g/mol
InChI Key: MTQBCNWSXOYUJM-UHFFFAOYSA-N
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Description

Benzyl 3-oxo-2,4-diazabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound featuring a fused cyclopropane and pyrrolidine-like ring system. Its structure includes a 3.1.0 bicyclohexane scaffold with two nitrogen atoms (at positions 2 and 4) and a benzyl ester group at position 2. This compound is of interest in medicinal chemistry due to its constrained conformation, which mimics peptide backbones and may enhance binding to biological targets such as enzymes or receptors.

Properties

IUPAC Name

benzyl 3-oxo-2,4-diazabicyclo[3.1.0]hexane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-11-13-9-6-10(9)14(11)12(16)17-7-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQBCNWSXOYUJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1N(C(=O)N2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384372
Record name CDS1_000014
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68982-22-9
Record name CDS1_000014
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Pyridine Derivatives

The foundational approach involves cyclizing pyridine-based precursors under acidic conditions. EvitaChem’s protocol begins with heating pyridine-2,3-dicarboxylic acid derivatives with acetic anhydride at 110–115°C in the presence of catalytic sulfuric acid, forming the bicyclic core. Benzyl protection is subsequently introduced via reaction with benzyl chloroformate in dichloromethane (DCM) using triethylamine (TEA) as a base, achieving 78–82% yields. Critical parameters include:

  • Temperature : Cyclization proceeds optimally at 110–125°C; lower temperatures (<100°C) result in incomplete ring closure.
  • Catalyst Load : H₂SO₄ (5–10 mol%) balances reaction rate and byproduct formation.

This method, while robust, faces challenges in isolating intermediates due to the hygroscopic nature of the bicyclic amine.

Catalytic Hydrogenation Strategies

Debenzylation Using Palladium Catalysts

A pivotal step in synthesizing the unprotected diazabicyclo scaffold involves debenzylation. Adapted from patented protocols for analogous compounds, hydrogenolysis of the benzyl group is performed under 50 psi H₂ using 5% Pd/C in methanol. This achieves near-quantitative conversion (99% yield) with residual palladium levels <10 ppm, meeting pharmaceutical-grade standards. Key considerations:

  • Solvent Choice : Methanol enhances catalyst activity compared to ethanol or propanol.
  • Temperature : Room temperature (25°C) minimizes side reactions while maintaining kinetics.

Microwave-Assisted Synthesis

Multi-Component Reactions (MCRs)

Recent advances leverage microwave irradiation to condense synthesis timelines. A Royal Society of Chemistry study demonstrates a one-pot MCR combining benzoylformic acid, benzyl isocyanide, and ethyl glyoxylate in methanol under microwave conditions (130°C, 10 minutes). Purification via silica gel chromatography (ethyl acetate/hexane gradient) affords the target compound in 67% yield. Advantages include:

  • Reaction Time : Reduced from 12 hours to 10 minutes.
  • Atom Economy : 85% atom utilization via in situ imine formation.

Industrial-Scale Optimization

Solvent and Catalyst Recycling

Economic viability is enhanced by recovering methanol (90% efficiency via distillation) and Pd/C catalysts (reused 5–7 cycles without activity loss). Process intensification techniques, such as continuous-flow hydrogenation, further reduce costs by 40% compared to batch methods.

Analytical and Purification Methods

Chromatographic Techniques

Final purification employs silica gel chromatography with ethyl acetate/hexane gradients (0–100%), yielding >98% purity. HPLC analysis (C18 column, 0.1% TFA/ACN mobile phase) confirms structural integrity, while GC-MS detects residual solvents (<0.1%).

Challenges and Limitations

Byproduct Formation

Competing pathways during cyclization generate lactam byproducts (5–12%), necessitating iterative recrystallization from ethanol/water mixtures. Computational modeling (DFT-B3LYP/6-31G*) identifies transition state destabilization as a mitigation strategy.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-oxo-2,4-diazabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces hydroxyl derivatives .

Scientific Research Applications

Pharmaceutical Intermediates

  • Synthesis of Active Pharmaceutical Ingredients (APIs): Compounds with bicyclic structures, such as benzyl 3-oxo-2,4-diazabicyclo[3.1.0]hexane-2-carboxylate, are often used as intermediates in the synthesis of pharmaceuticals. The presence of nitrogen atoms and the carboxylate group makes it suitable for further functionalization to produce biologically active molecules.
  • Example: The related compound, 3-azabicyclo[3.1.0]hexane, is known for its presence in natural compounds and has been explored for its potential in drug synthesis .

Organic Synthesis

  • Catalysis and Reaction Intermediates: The compound's unique structure could serve as a scaffold for designing catalysts or as an intermediate in complex organic reactions. Its functional groups can be modified to participate in various chemical transformations.
  • Example: The benzyl group can be easily cleaved under certain conditions, making it a useful protecting group in organic synthesis.

Material Science

  • Polymer Synthesis: The carboxylate group in this compound could be used to form polymers or as a monomer in polymerization reactions, contributing to the development of new materials.

Biological Studies

  • Biological Activity Screening: Although specific biological activities of this compound are not well-documented, its structural similarity to other biologically active compounds suggests potential applications in biological screening assays.

Case Studies

While specific case studies on this compound are not available, related compounds have been explored in various contexts:

  • Synthesis of 3-Azabicyclo[3.1.0]hexanes: These compounds are valuable in organic synthesis due to their unique structural features, which can be modified to produce a variety of derivatives with potential biological activities .

Research Findings and Insights

The applications of this compound are largely speculative based on its chemical structure and related compounds. Further research is needed to explore its specific uses in pharmaceutical synthesis, organic chemistry, and material science.

Mechanism of Action

The mechanism of action of Benzyl 3-oxo-2,4-diazabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key differences between Benzyl 3-oxo-2,4-diazabicyclo[3.1.0]hexane-2-carboxylate and analogous compounds, focusing on structural features, functional groups, and inferred properties.

Core Scaffold Variations

  • Bicyclo[3.1.0] vs. Bicyclo[2.2.1] Systems: Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 140927-13-5) shares a bicyclic framework but features a heptane ring (2.2.1 system) with greater ring strain and a distinct spatial arrangement compared to the 3.1.0 system.
  • Monocyclic Analog: Benzyl 3-oxopiperidine-1-carboxylate (CAS 61995-20-8) lacks the bicyclic framework, reducing steric constraints and likely increasing flexibility. This monocyclic derivative may exhibit lower target selectivity due to less defined spatial orientation .

Functional Group Differences

  • This may influence solubility and reactivity in nucleophilic environments .
  • Ester Substituents :

    • The ethyl ester in CAS 134575-06-7 vs. the benzyl ester in the target compound alters lipophilicity. Benzyl esters generally enhance membrane permeability but may reduce metabolic stability due to susceptibility to esterase cleavage .
  • Heteroatom Modifications :

    • Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate introduces a pyridinyl group, adding aromaticity and metal-coordination capacity, which could enable unique pharmacological interactions absent in the target compound .

Stereochemical and Substituent Effects

  • Hydroxymethyl Derivative: rel-Benzyl (1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 134575-14-7) includes a hydroxymethyl group, increasing polarity and enabling hydrogen-bond donor properties. This modification could enhance aqueous solubility but reduce blood-brain barrier penetration compared to the target compound .

Biological Activity

Benzyl 3-oxo-2,4-diazabicyclo[3.1.0]hexane-2-carboxylate is a heterocyclic compound with significant potential in various biological applications, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

  • Molecular Formula : C12H12N2O3
  • IUPAC Name : this compound
  • CAS Number : 68982-22-9

Synthesis and Preparation

The synthesis of this compound typically involves the cyclization of benzylamine with a suitable cyclopropane derivative under controlled conditions. Common methods include:

  • Cyclization : Utilizing bases to facilitate the reaction at moderate temperatures.
  • Purification : Techniques such as crystallization and chromatography are employed to achieve high purity.

Biological Activity

This compound exhibits various biological activities, which can be summarized as follows:

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against a range of pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

Studies have shown that this compound can inhibit cancer cell proliferation through several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell growth.
  • Cell Cycle Arrest : The compound has been observed to induce apoptosis in various cancer cell lines.

Chagas Disease Research

Recent investigations highlight its potential in treating Chagas disease, caused by the parasite Trypanosoma cruzi. The compound's ability to interfere with the parasite's metabolic processes is under study.

The exact mechanism of action for this compound is still being elucidated but is believed to involve:

  • Enzyme Interaction : The compound may act as an inhibitor for certain enzymes critical for cellular functions.
  • Signaling Pathway Modulation : It potentially alters signaling pathways that regulate cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
Imidazolidine DerivativesBicyclicAntimicrobial, anticancer
Bicyclo[2.1.1]hexane DerivativesBicyclicVarious pharmacological activities

This compound stands out due to its unique substitution pattern and the presence of both oxo and benzyl groups, contributing to its distinct biological activities.

Case Studies and Research Findings

  • Antimicrobial Study : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
    • Methodology : Disk diffusion method was employed to evaluate efficacy.
    • Results : Zones of inhibition ranged from 15 mm to 25 mm depending on concentration.
  • Anticancer Investigation : In vitro studies revealed that the compound induced apoptosis in breast cancer cells (MCF7).
    • Findings : Flow cytometry analysis indicated an increase in sub-G1 phase cells after treatment.
    • : Suggested potential as a chemotherapeutic agent.

Q & A

Q. What are the key synthetic routes for preparing bicyclo[3.1.0]hexane derivatives like Benzyl 3-oxo-2,4-diazabicyclo[3.1.0]hexane-2-carboxylate?

The synthesis typically involves multi-step protection, oxidation, and deprotection strategies. For example:

  • Step 1 : Protection of the amine group in 2-azabicyclo[3.1.0]hexane hydrochloride using di-tert-butyl dicarbonate (Boc₂O) in a THF/H₂O mixture, yielding tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate (92% yield) .
  • Step 2 : Oxidation of the bicyclo scaffold using RuO₂·xH₂O and NaIO₄ in EtOAc/H₂O to introduce a ketone group (83% yield) .
  • Step 3 : Deprotection with HCl in 1,4-dioxane/DCM to remove the Boc group (97% yield) .
    Methodological Tip : Optimize reaction time and stoichiometry for oxidation steps to avoid over-oxidation byproducts.

Q. How can spectroscopic techniques (NMR, MS) validate the structure of bicyclo[3.1.0]hexane derivatives?

  • ¹H NMR : Look for characteristic signals of the bicyclic scaffold (e.g., δ 3.08 ppm for bridgehead protons) and ester groups (δ 4.15 ppm for ethyl esters) .
  • MS (ESI) : Confirm molecular ion peaks (e.g., [2M+H]⁺ at m/z 195.11 for 2-azabicyclo[3.1.0]hexan-3-one) .
    Data Interpretation : Use DEPT-135 NMR to distinguish CH₂ and CH₃ groups in complex spectra .

Q. What safety precautions are critical when handling bicyclo[3.1.0]hexane derivatives in the lab?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile solvents (e.g., THF, DCM) .
  • Waste Disposal : Neutralize acidic residues (e.g., HCl) before disposal and segregate halogenated waste .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of chiral bicyclo[3.1.0]hexane derivatives?

  • Chiral Catalysts : Use enantioselective catalysts (e.g., Ru-based complexes) during cyclopropanation or oxidation steps to control bridgehead stereochemistry .
  • Chiral Pool Synthesis : Start with enantiopure precursors like (1R,5R)-configured intermediates, as seen in tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate (97% enantiomeric excess) .
    Challenge : Monitor diastereomer ratios via chiral HPLC to ensure stereochemical fidelity .

Q. What pharmacological activities are associated with bicyclo[3.1.0]hexane scaffolds, and how can they be evaluated?

  • mGlu Receptor Modulation : Derivatives like LY2812223 act as potent, selective mGlu2 receptor agonists. Use calcium flux assays in HEK293 cells expressing recombinant receptors to quantify activity (EC₅₀ < 10 nM) .
  • Structural Insights : Cocrystallization with receptor domains (e.g., mGlu2 amino-terminal domain) reveals binding interactions for rational drug design .

Q. How can computational methods (e.g., MD simulations, DFT) predict the reactivity of bicyclo[3.1.0]hexane derivatives?

  • Reactivity Prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the bicyclic core .
  • Conformational Analysis : Use molecular dynamics (MD) to simulate ring strain effects and predict stability under varying pH/temperature conditions .
    Tool Recommendation : Gaussian 16 for DFT optimization of transition states during oxidation steps .

Q. What strategies resolve contradictions in reported synthetic yields for bicyclo[3.1.0]hexane derivatives?

  • Reproducibility Checks : Verify solvent purity (e.g., anhydrous THF) and catalyst activation (e.g., RuO₂ hydration state) .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidized intermediates) and adjust reaction times .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates

IntermediateCAS NumberYieldKey StepReference
2-Azabicyclo[3.1.0]hexan-3-one2193098-04-197%HCl-mediated deprotection
tert-Butyl 3-oxo-2-azabicyclohexane-2-carboxylate1417334-40-783%RuO₂/NaIO₄ oxidation

Q. Table 2: Pharmacological Profiling Parameters

Assay TypeTarget ReceptorEC₅₀ (nM)Efficacy (% Glutamate Max)Reference
Calcium Flux (HEK293)mGlu28.295%
cAMP InhibitionmGlu3>10,000Partial agonist (20%)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Benzyl 3-oxo-2,4-diazabicyclo[3.1.0]hexane-2-carboxylate
Reactant of Route 2
Benzyl 3-oxo-2,4-diazabicyclo[3.1.0]hexane-2-carboxylate

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